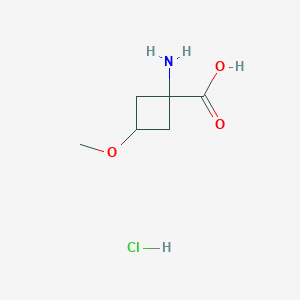![molecular formula C15H15NO5S B2628179 4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene CAS No. 109005-38-1](/img/structure/B2628179.png)
4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and has various functional groups attached to it, including a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonyl group (-SO2-). The presence of these functional groups can significantly influence the compound’s chemical behavior .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the nitro group could be introduced through a nitration reaction, which involves treating benzene with a mixture of concentrated nitric and sulfuric acids . The methoxy group could be introduced through a Friedel-Crafts alkylation . The sulfonyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the various functional groups would add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. For instance, the nitro group is electron-withdrawing, which means it would deactivate the benzene ring towards electrophilic aromatic substitution . The methoxy group, on the other hand, is electron-donating and would activate the benzene ring towards such reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more polar and increase its boiling point. The methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
1. Influence on Azo-Coupling Reactions
- The kinetics of azo-coupling reactions involving 4-nitrobenzenediazonium and 4-sulfobenzenediazonium ions with substituted phenols like 4-methoxyphenol were studied. The reactivity of 4-methoxyphenol was significantly higher compared to 4-methylphenol. This highlights the influence of methoxy groups on the reactivity of benzene derivatives in electrophilic aromatic substitution reactions (Kulič, Titz, & Večeřa, 1975).
2. Reaction with Substituted Phthalic Esters
- Research on the reaction of dimethyl 3-nitrophthalate with mixtures of dimethyl sulfoxide and sodium methoxide led to the production of compounds like 4-methoxyphthalic acid. Such reactions are important in understanding the synthesis pathways of various aromatic compounds (Otsuji, Yabune, & Imoto, 1969).
3. Synthesis of 4-Methoxyphenol
- A study on synthesizing 4-methoxyphenol from 4-methoxy-1-nitrobenzene explored the reaction conditions and factors affecting yields. This research provides insights into efficient methods for producing such compounds, crucial for various industrial applications (Jian, 2000).
4. Photoreagents for Protein Crosslinking
- 4-Nitrophenyl ethers, including those derived from methoxy-p-nitrobenzenes, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react with amines upon irradiation with light, indicating their potential in biochemical applications (Jelenc, Cantor, & Simon, 1978).
5. Synthesis of Cardiotonic Drugs
- The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drug production, utilized readily available compounds like 4-methyl-3-nitrobenzenesulfonic acid. This illustrates the importance of such methoxy-nitrobenzene derivatives in pharmaceutical synthesis (Lomov, 2019).
6. Cleavage of the Methylenedioxy Ring
- Studies on the cleavage of the methylenedioxy ring in compounds like 4-methoxy-nitrobenzenes revealed the formation of hydroxybenzene derivatives. Understanding such reactions is crucial for synthesizing various aromatic compounds (Kobayashi, Okimoto, & Imakura, 1982).
7. Antimalarial/Anticancer Activities
- A study reported that 4-methoxyphenyl p-toluenesulfonate, a related compound, exhibits selective antimalarial and anticancer properties. This indicates the potential therapeutic applications of these compounds (Betts et al., 2006).
Future Directions
properties
IUPAC Name |
4-methoxy-2-[(4-methylphenyl)sulfonylmethyl]-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-11-3-6-14(7-4-11)22(19,20)10-12-9-13(21-2)5-8-15(12)16(17)18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHRNFHTJFSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)
![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
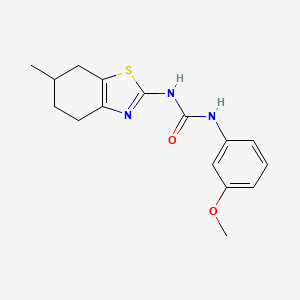
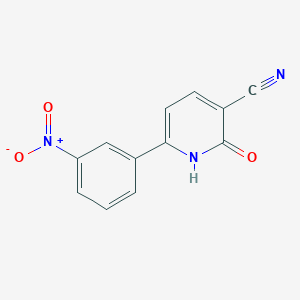
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)
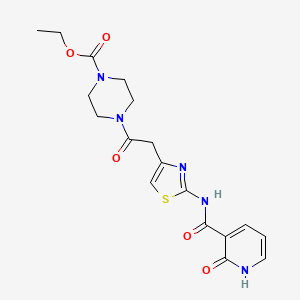
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
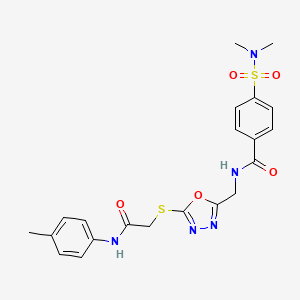
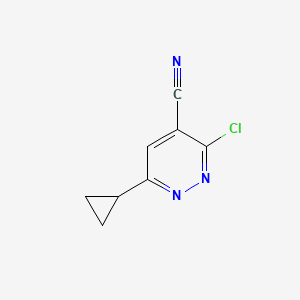
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
